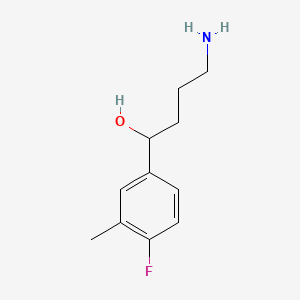
Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H27ClN4O4S and its molecular weight is 515.03. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Proton Magnetic Resonance Studies : This study focused on compounds with bridgehead nitrogen atoms, which include derivatives of hexahydropyrido. The configurations and conformations of these compounds, which are structurally similar to the compound , were determined through NMR spectroscopy (Cahill & Crabb, 1972).
Synthesis of Piperazine Substituted Quinolones : A series of compounds including 1-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonyl]-4-(substituted) piperazines were developed. This synthesis is relevant as it involves chemical structures and reactions similar to the compound (Fathalla & Pazdera, 2017).
Synthesis and Luminescent Properties : Novel piperazine substituted naphthalimide compounds were synthesized, demonstrating fluorescence and photo-induced electron transfer properties. The synthesis and properties of these compounds provide insights into the chemical behavior of structurally related compounds (Gan et al., 2003).
Analgesic and Antiinflammatory Activities : Research on mannich bases of 5-nitro-2-benzoxazolinones, which include compounds with structural similarities, showed potential for analgesic and antiinflammatory activities. These findings are significant for understanding the possible pharmacological applications of related compounds (Köksal et al., 2007).
Pharmaceutical Applications
CGRP Receptor Inhibitor : A potent calcitonin gene-related peptide (CGRP) receptor antagonist was developed, demonstrating the process of synthesizing complex molecules that include piperazine and quinazoline derivatives, akin to the compound (Cann et al., 2012).
Antibacterial Activities : Studies on temafloxacin hydrochloride and related compounds, which include piperazine and quinolone derivatives, provided insights into their antibacterial activities and pharmacological properties (Chu et al., 1991).
Antimicrobial Activities : Research into novel benzodifuranyl derivatives, which are structurally similar, demonstrated significant antimicrobial activities. This highlights the potential of similar compounds in antimicrobial applications (Abu‐Hashem et al., 2020).
Propiedades
Número CAS |
1114647-82-3 |
|---|---|
Nombre del producto |
Methyl 3-(4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Fórmula molecular |
C25H27ClN4O4S |
Peso molecular |
515.03 |
Nombre IUPAC |
methyl 3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H27ClN4O4S/c1-16-5-7-18(26)15-21(16)28-10-12-29(13-11-28)22(31)4-3-9-30-23(32)19-8-6-17(24(33)34-2)14-20(19)27-25(30)35/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,27,35) |
Clave InChI |
HQFVYWLVHISJEP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2642914.png)
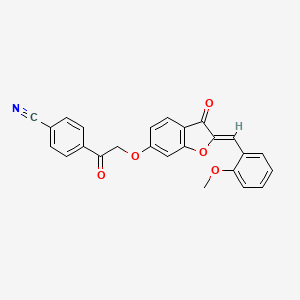
![4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2642916.png)
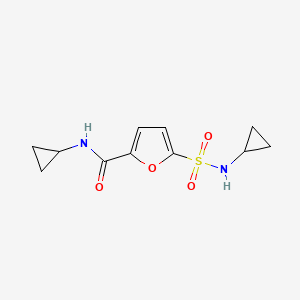
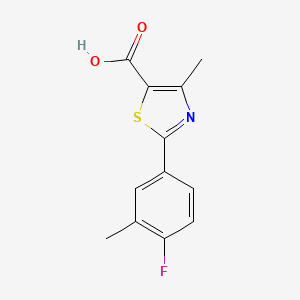
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2642919.png)
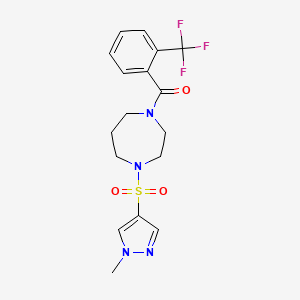
![3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2642923.png)


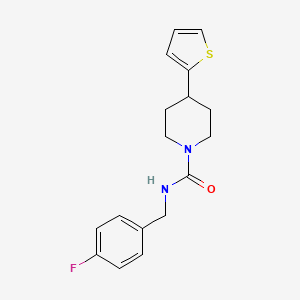
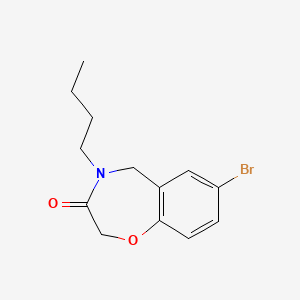
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2642929.png)
